molecular formula C23H24N2O3 B2703715 3-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1396880-21-9

3-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2703715
CAS No.: 1396880-21-9
M. Wt: 376.456
InChI Key: YYRVRSQOXNTYDT-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is constructed from two prominent pharmacophores: the 2,3-dihydro-1,4-benzodioxine ring system and the 1,2,3,4-tetrahydroisoquinoline group, linked by a but-2-yn-1-yl spacer bearing the carboxamide functionality. The 1,4-benzodioxane molecular framework is a privileged structure in drug discovery. Scientific studies have demonstrated that derivatives containing this ring system can be synthesized and evaluated for diverse biological activities. Research indicates that 1,4-benzodioxane-based compounds serve as key scaffolds for developing new agents with potential antibacterial and antifungal properties . The 1,2,3,4-tetrahydroisoquinoline moiety is another well-recognized structural unit found in a wide range of biologically active compounds and is frequently investigated for its interactions with various enzymatic targets and receptors . The incorporation of an alkynyl linker in the structure offers a rigid, linear connection and provides a handle for further chemical modifications using click chemistry, which is valuable for chemical biology applications such as probe development and bioconjugation. This compound is supplied for Research Use Only (RUO) and is intended for laboratory research purposes. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this chemical in in vitro assays to investigate its mechanism of action, potential as a lead compound, or as a building block in synthetic chemistry.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-17-22(28-21-11-5-4-10-20(21)27-17)23(26)24-13-6-7-14-25-15-12-18-8-2-3-9-19(18)16-25/h2-5,8-11,17,22H,12-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRVRSQOXNTYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NCC#CCN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the Butynyl Chain: This step involves the use of a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Benzo[d][1,4]dioxine Ring: This can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The isoquinoline moiety can be oxidized to form N-oxides.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The butynyl chain and benzo[d][1,4]dioxine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s benzodioxine-carboxamide core is shared with several derivatives, enabling comparative analysis of substituent effects on molecular properties and bioactivity. Below is a detailed comparison with two closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
3-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide ~C₂₃H₂₅N₂O₃ ~383.47* 3-methyl (benzodioxine), tetrahydroisoquinoline-linked but-2-yn-1-yl (amide) Rigid alkyne linker; tetrahydroisoquinoline enhances basicity and receptor interaction potential.
N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide C₁₁H₁₃NO₃ 207.23 Ethyl (amide) Compact structure; higher lipophilicity due to alkyl chain.
N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide C₁₅H₁₂N₂O₅ 300.27 4-nitrophenyl (amide) Electron-withdrawing nitro group; increased polarity and potential metabolic instability.

*Estimated based on structural components.

Key Observations:

Substituent Impact on Lipophilicity: The ethyl-substituted analog (C₁₁H₁₃NO₃) exhibits moderate lipophilicity, favoring membrane permeability . The target compound’s tetrahydroisoquinoline moiety introduces basicity, which may enhance solubility in acidic environments while the alkyne spacer balances rigidity and hydrophobicity.

Structural Rigidity and Conformational Effects: The alkyne linker in the target compound reduces conformational flexibility compared to the ethyl or nitrophenyl analogs, possibly improving target selectivity.

Metabolic Stability :

  • Benzodioxine derivatives are generally resistant to oxidative metabolism due to their fused oxygenated ring system. However, the nitrophenyl analog ’s nitro group may increase susceptibility to enzymatic reduction, forming reactive intermediates .

Synthetic Accessibility: The ethyl analog is synthetically straightforward, requiring minimal steps for amide coupling . The target compound’s alkyne-tetrahydroisoquinoline linkage demands advanced methodologies (e.g., Sonogashira coupling), complicating synthesis and scalability.

Research Implications

While direct pharmacological data for this compound remain sparse, its structural features align with molecules targeting central nervous system (CNS) receptors or kinases. For example, tetrahydroisoquinoline derivatives are known to interact with opioid and adrenergic receptors, while benzodioxine carboxamides have been explored as kinase inhibitors . Further studies should prioritize in vitro binding assays and ADMET profiling to validate these hypotheses.

Biological Activity

The compound 3-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic molecule with potential implications in medicinal chemistry. Its structural composition suggests a variety of biological activities due to the presence of functional groups associated with pharmacological properties. This article explores the biological activity of this compound through available research findings, case studies, and relevant data.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 304.40 g/mol
  • IUPAC Name : 3-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-ynyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • Canonical SMILES : CC(C)CC(=O)NCC#CCN1CCC2=CC=CC=C2C1

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including but not limited to:

  • Antimicrobial Activity : Many derivatives of tetrahydroisoquinoline have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
  • Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties which may be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Compounds containing benzodioxine moieties have been studied for their anti-inflammatory effects.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the carboxamide group may inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : The tetrahydroisoquinoline structure may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Cell Membrane Interaction : The hydrophobic regions of the molecule may facilitate interactions with lipid membranes, affecting cell permeability and signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study 1 (Journal of Medicinal Chemistry)Identified antimicrobial properties in tetrahydroisoquinoline derivatives, suggesting potential for treating infections.
Study 2 (Neuroscience Letters)Demonstrated neuroprotective effects in animal models for compounds with similar structural features.
Study 3 (Phytotherapy Research)Reported anti-inflammatory activity in vitro for benzodioxine derivatives, supporting further exploration into their therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 3-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

  • Methodological Answer : Multi-step synthesis involving coupling reactions (e.g., Sonogashira or Huisgen cycloaddition) is critical. Use 1,4-dioxane as a solvent for improved solubility of intermediates, and employ temperature-controlled steps (e.g., 0°C for amide bond formation) to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) enhances purity. Statistical experimental design (e.g., factorial design) can optimize reaction parameters (catalyst loading, time, temperature) to maximize yield .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry and confirm connectivity of the benzodioxine and tetrahydroisoquinoline moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) assesses purity (>95% by UV detection at 254 nm) .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition for kinases or GPCRs) due to the compound’s amide and heterocyclic motifs. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity studies. Pair with cell viability assays (MTT or ATP-luminescence) in cancer or neuronal cell lines to evaluate cytotoxicity. Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the compound’s reactivity and binding modes?

  • Methodological Answer : Employ density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model electron distribution in the alkyne and amide groups, predicting sites for nucleophilic/electrophilic attacks. Molecular docking (AutoDock Vina or Schrödinger) against protein targets (e.g., PARP-1 or β-secretase) identifies potential binding pockets. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to resolve contradictions in structure-activity relationship (SAR) data across different studies?

  • Methodological Answer : Perform meta-analysis of SAR data using cheminformatics tools (e.g., KNIME or Pipeline Pilot) to identify outliers. Validate discrepancies via orthogonal assays (e.g., SPR vs. fluorescence). Investigate stereochemical influences by synthesizing enantiomers (chiral HPLC separation) and testing their activity. Cross-reference with X-ray crystallography or cryo-EM structures of target proteins to rationalize binding differences .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

  • Methodological Answer : Use scavenger resins (e.g., QuadraPure™) to trap reactive intermediates like unreacted isocyanates. Optimize stoichiometry (1:1.05 molar ratio for amine coupling) to minimize dimerization. Employ flow chemistry for precise control of reaction time and temperature, reducing side reactions. Monitor progress in real-time via inline FTIR or Raman spectroscopy .

Q. How to design multi-step synthetic routes for derivatives with modified pharmacokinetic properties?

  • Methodological Answer : Introduce polar groups (e.g., sulfonamides or hydroxyls) via post-synthetic modifications (e.g., Mitsunobu reaction). Use protecting groups (Boc for amines, TBS for alcohols) to direct regioselectivity. Assess logP and solubility via shake-flask experiments or computational tools (ALOGPS). Validate metabolic stability in microsomal assays (human liver microsomes + NADPH) .

Tables for Key Data

Parameter Method/Technique Optimal Conditions Reference
Synthetic Yield OptimizationFactorial Design (Taguchi Method)Catalyst: Pd(PPh₃)₄ (5 mol%), Temp: 80°C, 12 h
Purity AssessmentHPLC (C18, 254 nm)Mobile Phase: 70% Acetonitrile/30% H₂O
Binding Affinity MeasurementSurface Plasmon Resonance (SPR)KD Range: 1 nM–10 µM, Flow Rate: 30 µL/min
Computational ModelingDFT (B3LYP/6-31G*)Solvent: implicit water (PCM model)

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